molecular formula C14H10N4O4 B11636240 2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one

2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one

Cat. No.: B11636240
M. Wt: 298.25 g/mol
InChI Key: OYSNDVMJHSZSPR-OVCLIPMQSA-N
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Description

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimicrobial and anticancer properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-methyl-3,4-dihydroquinazolin-4-one with 5-nitrofuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential anticancer activity, particularly in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative damage is believed to be the primary mechanism behind its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Nifuratel: Another nitrofuran derivative with antimicrobial properties.

    Nifurtimox: Used as an antiparasitic drug for the treatment of Chagas disease.

    Nitrofural: Known for its antibacterial activity.

Uniqueness

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual functionality, combining the antimicrobial properties of the nitrofuran moiety with the potential anticancer activity of the quinazolinone scaffold. This dual functionality makes it a promising candidate for further research and development in both antimicrobial and anticancer therapies.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

2-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C14H10N4O4/c1-9-16-12-5-3-2-4-11(12)14(19)17(9)15-8-10-6-7-13(22-10)18(20)21/h2-8H,1H3/b15-8+

InChI Key

OYSNDVMJHSZSPR-OVCLIPMQSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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